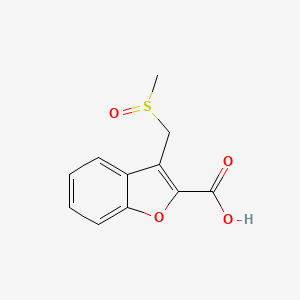

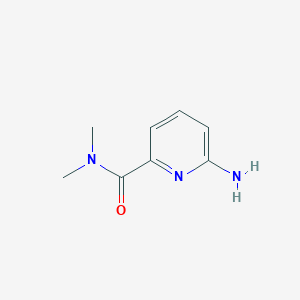

3-(Methanesulfinylmethyl)-1-benzofuran-2-carboxylic acid

Overview

Description

Typically, a description of a chemical compound includes its molecular formula, molecular weight, and structural formula. It may also include its appearance (color, state of matter), odor, and other observable properties .

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions under which the reaction occurs, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include reactivity, flammability, and types of reactions the compound can undergo .Scientific Research Applications

Manganese Dioxide-Methanesulfonic Acid Promoted Alkylation

A manganese dioxide (MnO2)-methanesulfonic acid (CH3SO3H) oxidation system has been developed to promote direct coupling of benzylic ethers and carbamates with ketones via oxidative C-H bond activation. This method is economical and environmentally friendly, offering an efficient pathway for the synthesis of products with good to excellent yields (Liu et al., 2013).

Efficient Synthesis of Aromatic and Aliphatic Benzothiazoles

Methanesulfonic acid/SiO2 has been identified as an efficient combination for the synthesis of 2-substituted aromatic and aliphatic benzothiazoles using carboxylic acids at 140 °C. This method is notable for its simplicity, broad applicability, and easy handling, producing benzothiazoles in good yields (Sharghi & Asemani, 2009).

One-Pot Synthesis of 2-Substituted Benzoxazoles

Methanesulfonic acid catalyzes a convenient and one-pot synthesis of 2-substituted benzoxazoles from 2-aminophenol and in situ generated acid chlorides from carboxylic acids. This method is compatible with a variety of substituents, offering excellent yields of benzoxazoles (Kumar, Rudrawar, & Chakraborti, 2008).

Metal-Free Synthesis of Sulfonylated Benzofurans

A new, visible-light-induced method for synthesizing sulfonylated benzofurans via oxidative cyclization of 1,6-enynes and arylsulfinic acids has been developed. This metal-free, mild condition method allows for sequential formation of C–S, C-C, and C=O bonds in a one-pot operation (Wang et al., 2020).

Molecular Docking and Spectroscopic Properties of Benzofuran-Carboxylic Acids

Investigations into the structural optimization, molecular docking, electronic, and vibrational properties of benzofuran-carboxylic acids derivatives reveal their potential as inhibitors against cancer and microbial diseases. This study utilized DFT calculations and biological activity assessments to showcase the acids' inhibitor effects (Sagaama et al., 2020).

Safety And Hazards

Future Directions

properties

IUPAC Name |

3-(methylsulfinylmethyl)-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4S/c1-16(14)6-8-7-4-2-3-5-9(7)15-10(8)11(12)13/h2-5H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCAFVOOTIYLSPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CC1=C(OC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Methanesulfinylmethyl)-1-benzofuran-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(3-Bromophenyl)sulfanyl]pyridine-2-carboxylic acid](/img/structure/B1525891.png)

![[4-Iodo-3-(trifluoromethyl)phenyl]methanol](/img/structure/B1525899.png)